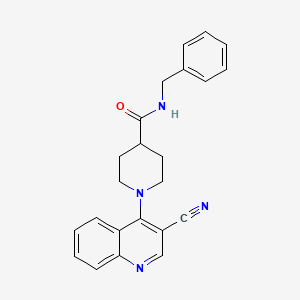
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
描述
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a cyano group at the 3-position and a piperidine ring at the 4-position, further functionalized with a benzyl group and a carboxamide moiety.
作用机制
Target of Action
The primary target of these compounds is cholinesterase receptors . The benzyl-piperidine group, which is a part of the structure of these compounds, is often necessary for successful inhibition of these receptors .
Mode of Action
The benzyl-piperidine group provides good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme , interacting with key amino acids such as Trp84, Trp279, Phe330, and Phe331 . This interaction leads to the inhibition of the enzyme, which can have significant effects on neurological function.
Biochemical Pathways
The inhibition of the AChE enzyme affects the cholinergic pathway , which plays a crucial role in many physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting the AChE enzyme, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The presence of the piperidine moiety in their structure suggests that they may have good bioavailability and can cross the blood-brain barrier, which is crucial for their action on cholinesterase receptors in the brain .
Result of Action
The result of the action of these compounds is an enhancement of cholinergic transmission, which can have various effects depending on the specific physiological context. For example, they could potentially be used to treat conditions associated with reduced cholinergic activity, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the stability of the compounds and their binding to the AChE enzyme. Additionally, the presence of other substances, such as competitive inhibitors, can affect the efficacy of these compounds .
生化分析
Biochemical Properties
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide play crucial roles in biochemical reactions. These compounds interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . Similarly, 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide interacts with specific proteins involved in cellular signaling and metabolic pathways .
Cellular Effects
This compound and 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide have significant effects on various types of cells and cellular processes. These compounds influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the PI3K-Akt-mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . On the other hand, 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide affects gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanisms of this compound and 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide involve specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects by binding to the active site of protein kinase B, thereby inhibiting its activity and downstream signaling . Similarly, 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide binds to specific receptors and enzymes, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound and 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide have been studied in laboratory settings. These compounds exhibit stability and degradation patterns that affect their long-term effects on cellular function. For instance, this compound has been shown to maintain its inhibitory effects on protein kinase B over extended periods, leading to sustained reductions in cell proliferation . Similarly, 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide exhibits stable interactions with its target proteins, resulting in prolonged effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound and 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide vary with different dosages in animal models. These compounds exhibit threshold effects, with low doses leading to beneficial effects on cellular function and high doses causing toxic or adverse effects. For example, this compound has been found to inhibit tumor growth at low doses, while high doses result in toxicity and adverse effects on normal cells . Similarly, 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide exhibits dose-dependent effects on gene expression and cellular metabolism .
Metabolic Pathways
This compound and 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide are involved in various metabolic pathways. These compounds interact with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that inhibit protein kinase B . Similarly, 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide is involved in metabolic pathways that regulate gene expression and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound and 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These compounds exhibit distinct localization and accumulation patterns that affect their activity and function. For example, this compound is transported into cells by organic cation transporters, leading to its accumulation in the cytoplasm and inhibition of protein kinase B . Similarly, 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide is distributed within cells by specific binding proteins, resulting in its localization to the nucleus and modulation of gene expression .
Subcellular Localization
The subcellular localization of this compound and 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide affects their activity and function. These compounds are directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, this compound is localized to the cytoplasm, where it inhibits protein kinase B and downstream signaling pathways . Similarly, 3-(acetylamino)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide is targeted to the nucleus, where it interacts with transcription factors and regulates gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as sodium cyanide.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Benzylation and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be applied to make the process more sustainable.
化学反应分析
Types of Reactions
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the cyano group to an amine or the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out to replace the cyano group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of amines or reduced carboxamide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
相似化合物的比较
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the cyano, piperidine, and carboxamide groups.
Chloroquine: A well-known antimalarial drug with a quinoline core and additional functional groups.
Camptothecin: An anticancer compound with a quinoline-based structure.
Uniqueness
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, piperidine ring, and carboxamide moiety differentiates it from other quinoline derivatives and enhances its potential for various scientific applications.
属性
IUPAC Name |
N-benzyl-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-14-19-16-25-21-9-5-4-8-20(21)22(19)27-12-10-18(11-13-27)23(28)26-15-17-6-2-1-3-7-17/h1-9,16,18H,10-13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFABNKYIUQAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3404056.png)

![N-(2,5-difluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3404067.png)
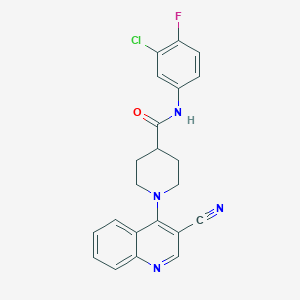
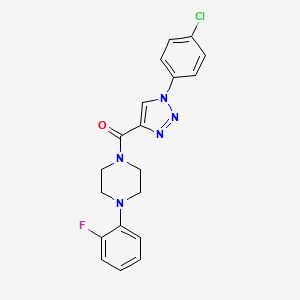
![6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B3404082.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-phenylpiperazine-1-carboxamide](/img/structure/B3404104.png)
![2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3404109.png)

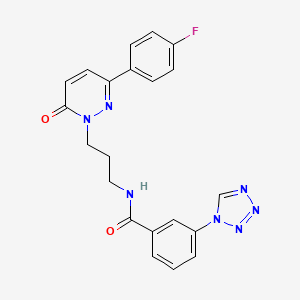
![2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3404123.png)
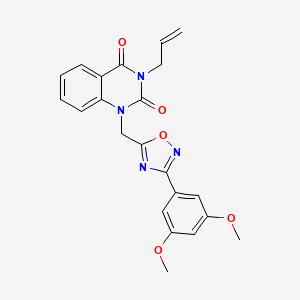
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3404133.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B3404150.png)
